molecular formula C12H14N2O2 B13179611 3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol

3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol

Cat. No.: B13179611
M. Wt: 218.25 g/mol
InChI Key: INVSMYDEOWQVHO-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol is a quinoline derivative with a unique structure that includes an aminomethyl group at the 3-position, a methoxy group at the 6-position, and a methyl group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol typically involves multi-step organic reactions One common method starts with the preparation of the quinoline core, followed by functional group modifications For example, the synthesis may begin with the formation of a quinoline derivative through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acidThe aminomethyl group can be introduced via reductive amination using formaldehyde and a suitable amine source under reducing conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the quinoline ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Scientific Research Applications

3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the aminomethyl group can form hydrogen bonds with biological targets, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    6-Methoxyquinoline: Lacks the aminomethyl and methyl groups.

    8-Methylquinoline: Lacks the aminomethyl and methoxy groups.

Uniqueness

3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the aminomethyl group enhances its potential for forming hydrogen bonds, while the methoxy and methyl groups influence its electronic properties and solubility .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-(aminomethyl)-6-methoxy-8-methyl-1H-quinolin-2-one

InChI

InChI=1S/C12H14N2O2/c1-7-3-10(16-2)5-8-4-9(6-13)12(15)14-11(7)8/h3-5H,6,13H2,1-2H3,(H,14,15)

InChI Key

INVSMYDEOWQVHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C(=C2)CN)OC

Origin of Product

United States

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